![molecular formula C23H19BrN8O4 B11562707 4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11562707.png)
4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with a unique structure that includes a bromophenol core, methoxyphenyl, nitrophenyl, and triazine groups
Preparation Methods
The synthesis of 4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves multiple steps. The general synthetic route includes:
Formation of the bromophenol core: This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the phenol ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Introduction of the triazine group: This step involves the reaction of the bromophenol with cyanuric chloride, followed by substitution with the appropriate amines (4-methoxyaniline and 4-nitroaniline) to form the triazine ring.
Formation of the hydrazone linkage: The final step involves the condensation of the triazine derivative with hydrazine to form the hydrazone linkage.
Chemical Reactions Analysis
4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Scientific Research Applications
4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds due to its complex structure and functional groups.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Its ability to interact with biological molecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can be compared with similar compounds such as:
4-Bromo-2-methylphenol: This compound has a simpler structure and is used as a pharmaceutical intermediate.
4-Bromo-2-[(ethylamino)methyl]phenol: This compound is used in various chemical syntheses and has different functional groups compared to the target compound.
The uniqueness of 4-BROMO-2-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
Molecular Formula |
C23H19BrN8O4 |
---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C23H19BrN8O4/c1-36-19-9-5-17(6-10-19)27-22-28-21(26-16-3-7-18(8-4-16)32(34)35)29-23(30-22)31-25-13-14-12-15(24)2-11-20(14)33/h2-13,33H,1H3,(H3,26,27,28,29,30,31)/b25-13+ |
InChI Key |
JNCYFBTYCCIXKB-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.